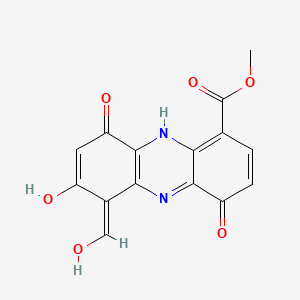
Lomofungin
Vue d'ensemble
Description
Lomofungin is a natural product compound first isolated from the soil-dwelling Gram-positive bacteria Streptomyces lomodensis . It has a broad antibacterial and antifungal spectrum, being active against gram-positive and gram-negative bacteria, yeasts, and other fungi .
Synthesis Analysis
The biosynthesis of this compound involves a genomic locus consisting of 23 open reading frames that includes the core phenazine biosynthesis gene cluster lphzGFEDCB . A putative flavin-dependent monooxygenase gene, lomo10, was also identified in this locus . Inactivation of lomo10 resulted in the biosynthesis of a new phenazine metabolite, suggesting that lomo10 is responsible for the hydroxylation of this compound at its C-7 position .Molecular Structure Analysis
This compound has a molecular weight of 314.25 and a chemical formula of C15H10N2O6 . It undergoes spontaneous dimerization in DMSO, producing dithis compound .Chemical Reactions Analysis
This compound undergoes spontaneous dimerization in DMSO, producing dithis compound, whose inhibition of MBNL1–(CUG)12 binding was 17-fold more potent than this compound itself .Physical And Chemical Properties Analysis
This compound has a molecular weight of 314.25 and a chemical formula of C15H10N2O6 . It has a melting point of >320 °C and a predicted density of 1.663±0.06 g/cm3 .Applications De Recherche Scientifique
Inhibition of RNA Synthesis in Yeast : Lomofungin rapidly and selectively inhibits the synthesis of high molecular weight RNA in yeast such as Saccharomyces cerevisiae and Schizosaccharomyces pombe. This inhibition affects RNA polymerases and halts RNA chain elongation (Fraser, Creanor, & Mitchison, 1973).
Impact on DNA-Dependent RNA Polymerases : It's a potent inhibitor of DNA-dependent RNA polymerases in organisms like Escherichia coli and Saccharomyces strain 1016. This compound acts directly on the polymerase, not the template or substrate, and does not generally react with proteins (Cano, Kuo, & Lampen, 1973).
Effect on RNA Synthesis in Protoplasts : In protoplasts of Saccharomyces strain 1016, this compound inhibits RNA synthesis significantly while not impacting protein synthesis. It affects the biosynthesis of ribosomal precursor RNAs and messenger RNAs (Kuo, Cano, & Lampen, 1973).
Antimicrobial Properties : this compound is identified as an antimicrobial agent effective against a variety of pathogenic fungi, yeasts, and bacteria (Johnson & Dietz, 1969).
Nuclei Staining in Cells : It can stain the nuclei in cells and protoplasts of living yeasts, molds, and green algae, confirming its presence in these nuclei through electron microscopy (Kopecká & Gabriel, 1978).
Mode of Action : this compound’s inhibition of RNA synthesis in yeast occurs at both chain initiation and elongation levels. Its effect is dependent on the nature and concentration of divalent cations used, with different complexes formed between this compound and these cations (Ruet, Bouhet, Buhler, & Sentenac, 1975).
Application in Iron Homeostasis : this compound has been identified as a potential drug candidate for enhancing intracellular labile Fe(II) through the downregulation of ferritin protein (Hirayama, Niwa, Hirosawa, & Nagasawa, 2020).
Inhibitory Effects in Cancer Research : It inhibits the enzyme ADAM17 in hepatocellular carcinoma cells, potentially making it an attractive agent for HCC immunotherapy (Arai et al., 2018).
Mécanisme D'action
- In DM1, RNA containing an expanded CUG repeat (CUGexp) forms nuclear foci, sequestering MBNL1 and causing splicing dysregulation .
- However, dilomofungin, despite stronger binding affinity in vitro, induces CUGexp RNA accumulation in cells, affecting RNA turnover. The monomer is more effective at rescuing splicing defects .
Target of Action
Mode of Action
Pharmacokinetics
Propriétés
IUPAC Name |
methyl (6Z)-7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXARWIJAYOANV-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C2C(=NC\3=C(N2)C(=O)C=C(/C3=C\O)O)C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949590 | |
| Record name | Methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26786-84-5 | |
| Record name | LOMOFUNGIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | LOMOFUNGIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




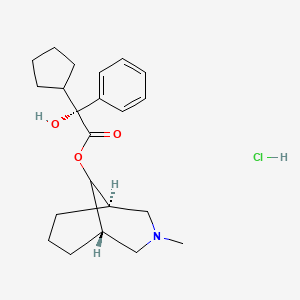
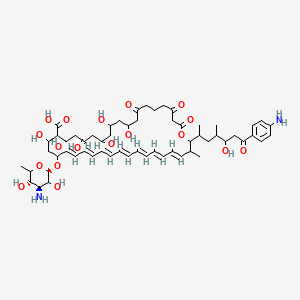
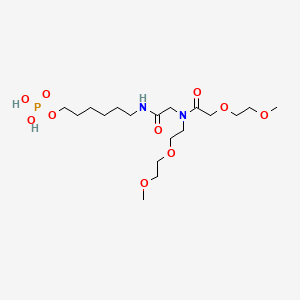

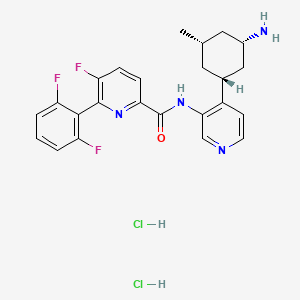
![N-[2-[[6-[[3-[3-[[5-[(2-acetamidoethylamino)methyl]-6-methoxypyridin-2-yl]oxymethyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-methoxypyridin-3-yl]methylamino]ethyl]acetamide](/img/structure/B608557.png)
![N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide](/img/structure/B608558.png)

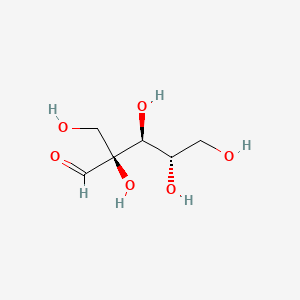

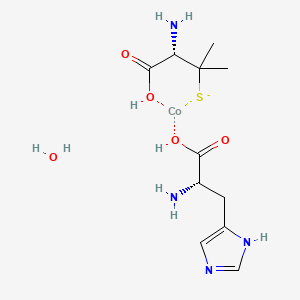
![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)